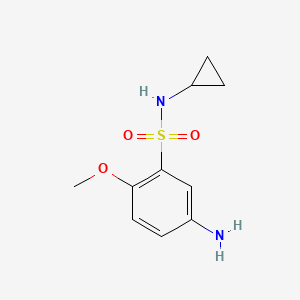

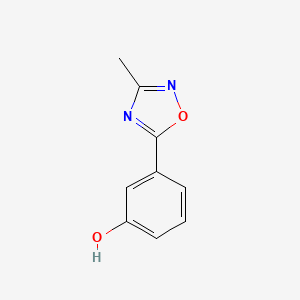

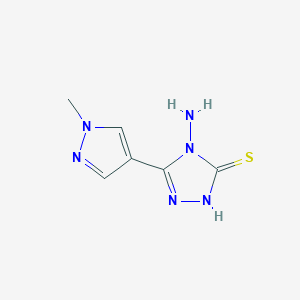

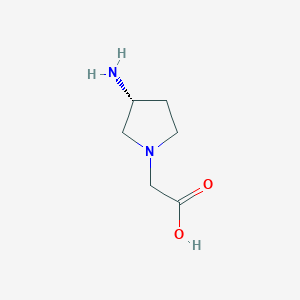

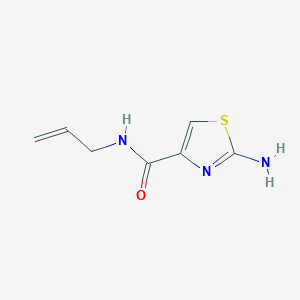

2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide, also known as 2-Amino-1,3-thiazole-4-carboxamide, is an important organic compound used in a variety of scientific research applications. It is an important building block in many organic syntheses, and its unique properties have made it a popular choice for research in many different fields.

Scientific Research Applications

Synthesis Methods

Chemoselective Thionation-Cyclization : An efficient route for synthesizing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, which might include compounds similar to 2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide, is reported using chemoselective thionation-cyclization mediated by Lawesson's reagent (S. V. Kumar, G. Parameshwarappa, H. Ila, 2013).

Solid Phase Synthesis : A study on the synthesis of 2-amino-5-carboxamide thiazole derivatives, which could include our compound of interest, on a solid phase, demonstrating potential for reasonable oral bioavailability drug properties as per Lipinski's Rule (Ye-ji Kim, Hye-Jin Kwon, Si-Yeon Han, Y. Gong, 2019).

Potential Applications in Drug Development

Antitumor Activity : The compound BMS-354825, a dual Src/Abl kinase inhibitor with a core structure similar to 2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide, has shown potent antitumor activity in preclinical assays, suggesting potential applications of similar compounds in cancer treatment (L. Lombardo et al., 2004).

Antimicrobial and Antifungal Activity : Various thiazole derivatives, which may have structural similarities to 2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide, have been investigated for antimicrobial and antifungal activities, showing potential for development into antibiotics and antifungal agents (S. Basavarajaiah, B. Mruthyunjayaswamy, 2008).

Potential in Cardiotropic Drug Development : Research into 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine derivatives, closely related to the compound , has shown promise in the development of antihypertensive and cardiotropic drugs (I. Drapak et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-amino-N-prop-2-enyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c1-2-3-9-6(11)5-4-12-7(8)10-5/h2,4H,1,3H2,(H2,8,10)(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVFKNAQEYREAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CSC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate](/img/structure/B1372634.png)